molecular formula C26H27N3O5S B5428024 ethyl 5-(3-methoxyphenyl)-7-methyl-3-oxo-2-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(3-methoxyphenyl)-7-methyl-3-oxo-2-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B5428024
M. Wt: 493.6 g/mol
InChI Key: XEEFNMLOSMPXFB-HMMYKYKNSA-N
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Description

The compound “ethyl 5-(3-methoxyphenyl)-7-methyl-3-oxo-2-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate” is a complex organic molecule. It is a derivative of pyrimidine, a basic aromatic ring structure found in many important biomolecules .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes several functional groups and rings, including a pyrimidine ring and a thiazole ring. The exact structure would need to be confirmed through techniques such as X-ray diffraction analysis, as was done for related compounds in the study mentioned above .

Future Directions

The future research directions for this compound could include further exploration of its potential neuroprotective and anti-inflammatory properties, as well as its possible applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Further studies could also aim to elucidate its exact mechanism of action.

Properties

IUPAC Name

ethyl (2E)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5S/c1-4-33-25(31)22-16(2)27-26-29(23(22)17-8-7-9-18(14-17)32-3)24(30)20(35-26)15-19-10-11-21(34-19)28-12-5-6-13-28/h7-11,14-15,23H,4-6,12-13H2,1-3H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEFNMLOSMPXFB-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)C(=CC4=CC=C(O4)N5CCCC5)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)/C(=C\C4=CC=C(O4)N5CCCC5)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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